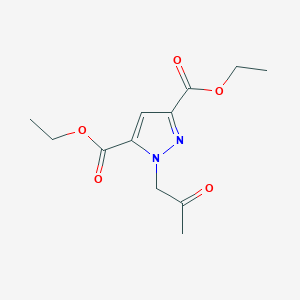
diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate (DOPPD) is a compound of pyrazole and carboxylic acid, which is widely used in scientific research for its unique properties. It has been used in a variety of applications, such as a catalyst for organic reactions, a reagent for synthesis of organic compounds, and a ligand for metal complexes. DOPPD has also been used in various biochemical and physiological studies.
Scientific Research Applications
1. Role in Complex Formation and Structural Studies
Diethyl 1H-pyrazole-3,5-dicarboxylate exhibits the ability to interact with various substances, forming stable complexes. For instance, its sodium salt can form stable complexes with substances like amphetamine and dopamine. This interaction was demonstrated through crystal structure studies, showing a double helical supramolecular structure when combined with amphetamine (Reviriego et al., 2006).
2. Vibrational and Electronic Spectra Analysis
The compound has been extensively studied using density functional theory (DFT) for its structural properties and vibrational frequencies. These studies include analysis of its vibrational and electronic spectra, providing valuable information for further scientific applications (Sri et al., 2012).
3. Crystal Structure with Primary Amines
The compound forms various salts when mixed with primary amines, as revealed through 13C and 15N CPMAS NMR studies. These findings contribute to a better understanding of its crystal structure and potential applications in solid-state chemistry (Navarro et al., 2006).
4. Synthesis Processes and Building Blocks
Diethyl pyrazole-3,5-dicarboxylate serves as a starting material in various synthesis processes. For example, it has been used in the scalable synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical applications, offering a safer and simpler alternative to traditional methods (Poszávácz et al., 2023).
5. Involvement in Ultrasonic Irradiation Synthesis
The compound plays a role in the synthesis of pyran derivatives under ultrasonic irradiation. This method demonstrates advantages like shorter reaction times and higher yields, highlighting its importance in improving synthesis efficiency (Ni et al., 2010).
Safety and Hazards
Diethyl (2-oxopropyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Mode of Action
The exact mode of action of diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate is not well-documented. As a pyrazole derivative, it may interact with its targets through hydrogen bonding, dipole interactions, and van der Waals forces. The presence of the oxopropyl and dicarboxylate groups may enhance its reactivity and binding affinity .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, including those related to inflammation, cancer, and neurological disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the dicarboxylate group may enhance its water solubility, potentially influencing its absorption and distribution . The compound’s metabolism and excretion patterns would need to be investigated in more detail.
Result of Action
Given its structural similarity to other pyrazole derivatives, it may exert anti-inflammatory, anticancer, or neuroprotective effects . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the biological environment. For instance, more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
properties
IUPAC Name |
diethyl 1-(2-oxopropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-18-11(16)9-6-10(12(17)19-5-2)14(13-9)7-8(3)15/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXSKJQHYGBMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2902353.png)


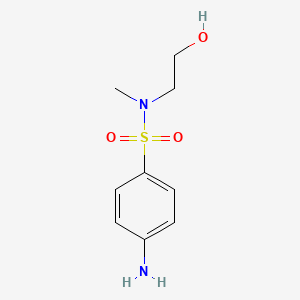
![methyl 7-(benzo[c][1,2,5]thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2902361.png)
![N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2902362.png)
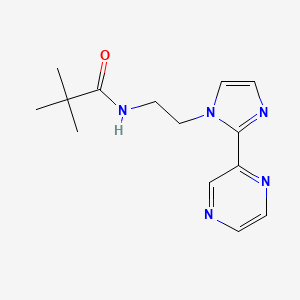
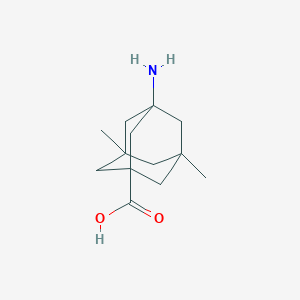

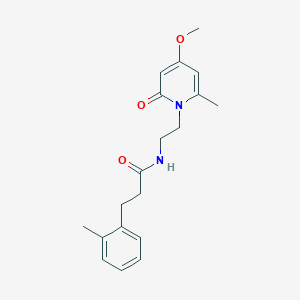
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2902371.png)
